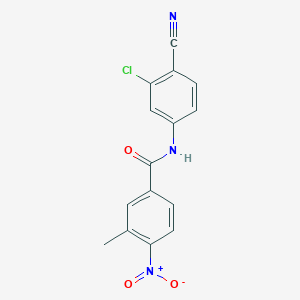
N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide, also known as CCN-51, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CCN-51 is a synthetic derivative of theobromine, which is a natural alkaloid found in cocoa beans.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide is not fully understood. However, it is believed to act through various pathways, including inhibition of acetylcholinesterase, modulation of the immune system, and regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been shown to modulate the immune system by increasing the production of cytokines and chemokines. In addition, this compound has been shown to regulate gene expression by modulating the activity of various transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments, including its stability and solubility in various solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and lack of specificity for certain targets.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide. One potential area of research is the development of this compound derivatives with improved specificity and potency. Another area of research is the investigation of the potential applications of this compound in agriculture and food science. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Méthodes De Synthèse
N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide can be synthesized through a multistep process involving theobromine and various reagents. The first step involves the reaction of theobromine with thionyl chloride to form 3-chloro-4-cyanophenyl theobromine. This intermediate is then reacted with 3-methyl-4-nitrobenzoyl chloride to form this compound. The final product is purified through recrystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, this compound has been shown to have antitumor and anti-inflammatory properties. It has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In agriculture, this compound has been studied as a potential growth promoter for crops. It has been shown to increase the yield of various crops, including coffee, cocoa, and rice. This compound has also been studied as a potential insecticide, as it has been shown to have insecticidal activity against various pests.
In food science, this compound has been studied as a potential flavor enhancer. It has been shown to enhance the flavor of various food products, including chocolate and coffee.
Propriétés
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-6-10(3-5-14(9)19(21)22)15(20)18-12-4-2-11(8-17)13(16)7-12/h2-7H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVYCYXVKPVOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)
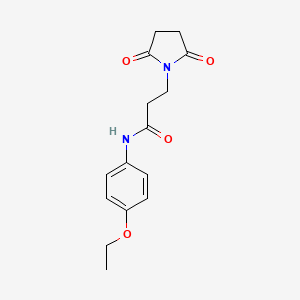
![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)



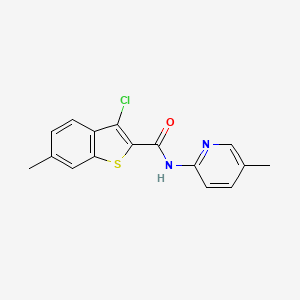
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)

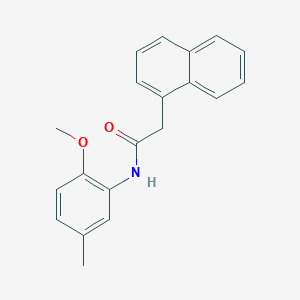

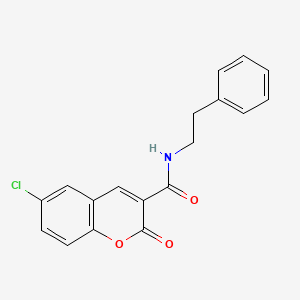
![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)